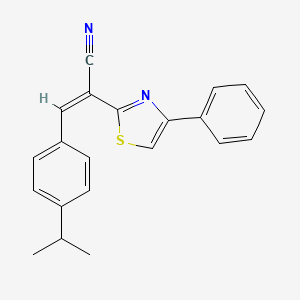
(Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18N2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate phenyl and thiazole derivatives with acrylonitrile under controlled conditions. The synthetic route often includes:
- Formation of Thiazole Derivative : The thiazole ring is synthesized using standard methods involving thioketones and amines.
- Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile in the presence of a base to form the desired compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including those similar to this compound. These compounds have shown promising results against a range of microorganisms.
| Compound | Activity Against | Reference |
|---|---|---|
| 8b | Excellent against S. aureus | |
| 9a | Excellent against E. coli and S. aureus | |
| 9d | Excellent against P. aeruginosa |
The proposed mechanism for the antimicrobial activity involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. Compounds with thiazole moieties are known to interact with bacterial enzymes, leading to cell death.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using various cancer cell lines to assess the potential anticancer properties of this compound. Preliminary results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.
Case Studies
- Study on Antihypertrophic Activity : A related compound was tested for antihypertrophic activity in a spontaneous hypertensive rat model, demonstrating a significant reduction in cardiac hypertrophy markers (IC50 = 4.0 nM) .
- Inhibition of Lipoxygenase : Research has indicated that thiazole derivatives can inhibit lipoxygenase enzymes, which are implicated in inflammatory diseases and cancer progression . This suggests that this compound may have therapeutic potential in treating inflammatory conditions.
属性
IUPAC Name |
(Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S/c1-15(2)17-10-8-16(9-11-17)12-19(13-22)21-23-20(14-24-21)18-6-4-3-5-7-18/h3-12,14-15H,1-2H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNKTKDDHMEUIL-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














